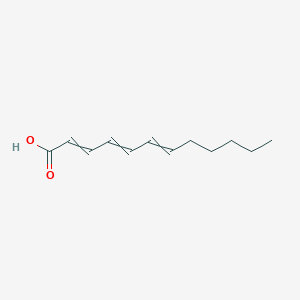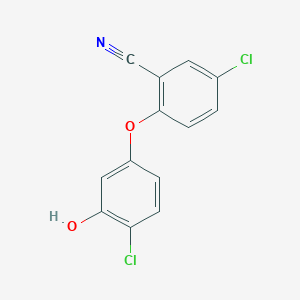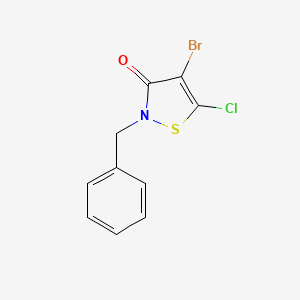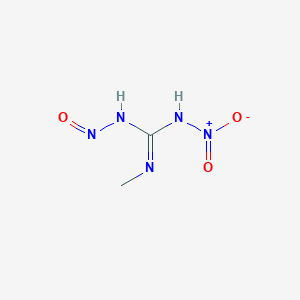
N''-Methyl-N-nitro-N'-nitrosoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-Methyl-N-nitro-N’-nitrosoguanidine: is a chemical compound known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research as a tool to induce mutations and study the mechanisms of carcinogenesis. The compound is known to add alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA, leading to transition mutations between GC and AT base pairs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N’‘-Methyl-N-nitro-N’-nitrosoguanidine can be synthesized through the reaction of N-methyl-N-nitrosourea with nitroguanidine. The reaction typically involves the use of an acidic medium to facilitate the nitrosation process. The compound is usually obtained as yellow crystals with a melting point of 118°C, decomposing at higher temperatures .
Industrial Production Methods: Industrial production of N’‘-Methyl-N-nitro-N’-nitrosoguanidine involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the compound’s hazardous nature, including its sensitivity to heat and potential to detonate under high impact .
Analyse Des Réactions Chimiques
Types of Reactions: N’‘-Methyl-N-nitro-N’-nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroguanidine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products:
Oxidation: Nitroguanidine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted guanidine compounds.
Applications De Recherche Scientifique
Chemistry: N’‘-Methyl-N-nitro-N’-nitrosoguanidine is used as a source of diazomethane in organic synthesis. Diazomethane is a versatile reagent for methylation reactions and the preparation of other diazo compounds .
Biology: The compound is employed in mutagenesis studies to induce mutations in various organisms, including bacteria and mammalian cells. It is particularly useful in studying DNA repair mechanisms and the effects of mutagens on genetic material .
Medicine: In medical research, N’‘-Methyl-N-nitro-N’-nitrosoguanidine is used to induce cancer in animal models, allowing researchers to study the development and progression of tumors. This helps in understanding the molecular basis of cancer and testing potential therapeutic agents .
Industry: The compound is used in the production of certain pharmaceuticals and agrochemicals. Its ability to induce mutations is harnessed in the development of new strains of microorganisms for industrial applications .
Mécanisme D'action
N’‘-Methyl-N-nitro-N’-nitrosoguanidine exerts its effects by alkylating DNA. It adds alkyl groups to the O6 position of guanine and the O4 position of thymine, leading to transition mutations between GC and AT base pairs. These mutations do not cause significant distortion in the DNA double helix, making them difficult to detect by the DNA mismatch repair system . The compound’s mutagenic and carcinogenic properties are primarily due to these DNA modifications .
Comparaison Avec Des Composés Similaires
N-Methyl-N-nitrosourea: Another potent mutagen and carcinogen used in similar research applications.
Nitrosoguanidine: Shares similar mutagenic properties but differs in its chemical structure and reactivity.
Uniqueness: N’‘-Methyl-N-nitro-N’-nitrosoguanidine is unique in its ability to produce diazomethane, a valuable reagent in organic synthesis. Its specific alkylation pattern on DNA also makes it a preferred choice for certain mutagenesis studies .
Propriétés
Numéro CAS |
66542-13-0 |
|---|---|
Formule moléculaire |
C2H5N5O3 |
Poids moléculaire |
147.09 g/mol |
Nom IUPAC |
2-methyl-1-nitro-3-nitrosoguanidine |
InChI |
InChI=1S/C2H5N5O3/c1-3-2(4-6-8)5-7(9)10/h1H3,(H2,3,4,5,8) |
Clé InChI |
POJDZWIPNZWPAU-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NN=O)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


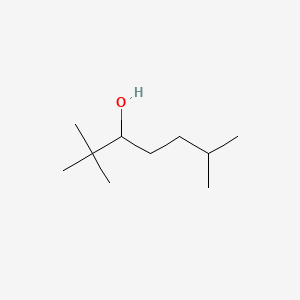
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)

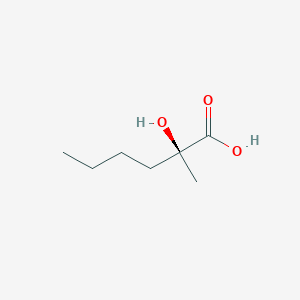
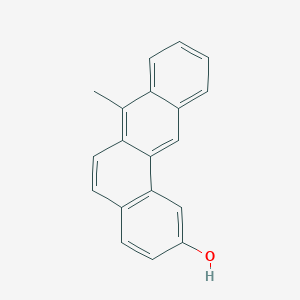

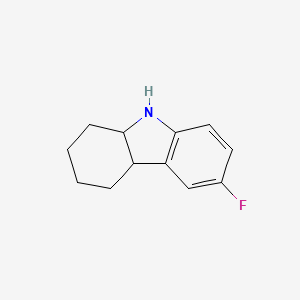

![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)
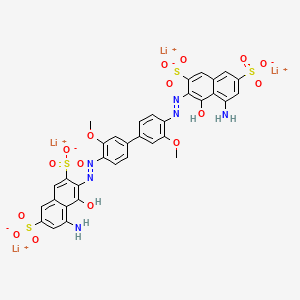
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
